molecular formula C14H9ClF3NO3 B1664214 8-Hydroxyefavirenz CAS No. 205754-33-2

8-Hydroxyefavirenz

Cat. No. B1664214
M. Wt: 331.67 g/mol
InChI Key: OOVOMPCQLMFEDT-UHFFFAOYSA-N
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Description

8-Hydroxyefavirenz is a major oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor efavirenz . It is formed when efavirenz is metabolized by the cytochrome P450 (CYP) isoform CYP2B6 .


Synthesis Analysis

8-Hydroxyefavirenz is formed when efavirenz is metabolized by the cytochrome P450 (CYP) isoform CYP2B6 . The metabolism of efavirenz by P450 2B6 and the naturally occurring P450 2B6.4 mutant leads to the formation of 8-hydroxyefavirenz .


Molecular Structure Analysis

The molecular formula of 8-Hydroxyefavirenz is C14H9ClF3NO3 . Its average mass is 331.674 Da and its monoisotopic mass is 331.022308 Da .


Chemical Reactions Analysis

8-Hydroxyefavirenz is formed when efavirenz is metabolized by the cytochrome P450 (CYP) isoform CYP2B6 . The metabolism of efavirenz by P450 2B6 and the naturally occurring P450 2B6.4 mutant leads to the formation of 8-hydroxyefavirenz .


Physical And Chemical Properties Analysis

8-Hydroxyefavirenz has a density of 1.6±0.1 g/cm3, a boiling point of 373.6±42.0 °C at 760 mmHg, and a flash point of 179.7±27.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Metabolism and Enzymatic Activity

  • Cytochrome P450 2B6 (CYP2B6) Role : 8-Hydroxyefavirenz is primarily metabolized by CYP2B6, an enzyme playing a significant role in the metabolism of efavirenz, a drug used in HIV/AIDS therapy (Ward et al., 2003).
  • In Vitro and In Vivo Metabolism Studies : Efavirenz undergoes metabolic processes resulting in 7- and 8-hydroxyefavirenz, with CYP2B6 being the main catalyst for efavirenz 8-hydroxylation (Ogburn et al., 2010).
  • Enzymatic Inactivation Mechanisms : Metabolism of efavirenz by P450 2B6 leads to the formation of 8-hydroxyefavirenz, which can inactivate P450 2B6 enzymes through different mechanisms (Bumpus et al., 2006).

Pharmacogenetics and Autoinduction

  • Genetic Influence on Metabolism : The CYP2B6 genotype impacts the metabolism of efavirenz and 8-hydroxyefavirenz, affecting drug exposure and therapeutic outcomes in HIV patients (Ngaimisi et al., 2011).
  • Effect of Autoinduction : Long-term efavirenz autoinduction influences plasma exposure of the drug and its metabolites, including 8-hydroxyefavirenz, especially in patients with specific CYP2B6 genotypes (Habtewold et al., 2011).

Analytical Methodology

  • Method Development for Metabolite Analysis : A study focused on developing a method for quantifying efavirenz metabolites, including 8-hydroxyefavirenz, noting the instability of certain metabolites under common sample conditions (Andriguetti et al., 2021).

Structural and Functional Studies

  • Mutation Analysis for Metabolite Formation : Research on CYP2B6 mutations and their effects on the formation of 8-hydroxyefavirenz provides insights into enzyme structural characteristics influencing metabolite formation (Prewett et al., 2020).
  • Metabolite Impact on Cholesterol Hydroxylating Enzymes : A study demonstrated that efavirenz metabolites, including 8-hydroxyefavirenz, allosterically activate CYP46A1, an enzyme involved in cholesterol hydroxylation in the brain (Mast et al., 2022).

Broader Applications and Related Compounds

  • Applications of 8-Hydroxyquinolines in Chemistry : The use of 8-hydroxyquinolines, a related chemical group, has been explored in medicinal chemistry for its diverse biological activities, including antiviral properties, relevant to the study of 8-hydroxyefavirenz (Gupta et al., 2021).

Neurotoxicity and Pharmacokinetics

  • Neurotoxicity of Efavirenz Metabolites : Research indicates that 8-hydroxyefavirenz, a metabolite of efavirenz, can induce neurotoxicity, contributing to HIV-associated neurocognitive disorders (Tovar-y-Romo et al., 2012).

Safety And Hazards

8-Hydroxyefavirenz causes serious eye irritation and is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .

properties

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVOMPCQLMFEDT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942769
Record name 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxyefavirenz

CAS RN

205754-33-2
Record name 8-Hydroxyefavirenz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205754-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyefavirenz
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205754332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYEFAVIRENZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8S49CKH6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
364
Citations
NN Bumpus - Toxicology and applied pharmacology, 2011 - Elsevier
… ► 8-Hydroxyefavirenz is a more potent stimulator of cell death than efavirenz. ► Efavirenz and 8-hydroxyefavirenz … JNK and Bim are required for efavirenz- and 8-hydroxyefavirenz-…
Number of citations: 61 www.sciencedirect.com
NN Bumpus, UM Kent, PF Hollenberg - Journal of Pharmacology and …, 2006 - ASPET
… investigate the ability of 8-hydroxyefavirenz, a major metabolite … to metabolize efavirenz to 8-hydroxyefavirenz. In addition, … suggest that efavirenz and 8-hydroxyefavirenz may be useful …
Number of citations: 88 jpet.aspetjournals.org
KB Kim, H Kim, F Jiang, CW Yeo, SK Bae, Z Desta… - Chromatographia, 2011 - Springer
We developed a rapid and sensitive method for determining efavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz in human plasma simultaneously using liquid chromatography–…
Number of citations: 13 link.springer.com
LB Tovar-y-Romo, NN Bumpus, D Pomerantz… - … of Pharmacology and …, 2012 - ASPET
… The amount of 8-hydroxyefavirenz was calculated by using a molar absorptivity value of 46.5 [specific absorbance: A(1%, 1 cm) = 465) and 48.3 (specific absorbance: A(1%, 1 cm) = 483…
Number of citations: 130 jpet.aspetjournals.org
B Narayanan, JM Lade, CJS Heck, KD Dietz… - …, 2018 - Wiley Online Library
Efavirenz (EFV), an antiretroviral that interacts clinically with co‐administered drugs via activation of the pregnane X receptor (PXR), is extensively metabolized by the cytochromes P450…
A Habtewold, E Aklillu, E Makonnen… - Antimicrobial agents …, 2017 - Am Soc Microbiol
The objectives of this study were to characterize the population pharmacokinetics (PK) of efavirenz (EFV) and 8-hydroxy-efavirenz (8OHEFV) in plasma and peripheral blood …
Number of citations: 10 journals.asm.org
BA Ward, JC Gorski, DR Jones, SD Hall… - … of Pharmacology and …, 2003 - ASPET
… The formation of 8-hydroxyefavirenz in … 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz from efavirenz (10 μM) at the highest rate. The K m value for the formation of 8-hydroxyefavirenz …
Number of citations: 699 jpet.aspetjournals.org
AM Abdelhady, Z Desta, F Jiang… - The Journal of …, 2014 - Wiley Online Library
The purpose of this study was to determine the demographic and pharmacogenetic covariates that influence the disposition of efavirenz (EFV) and its major metabolites. A population …
Number of citations: 13 accp1.onlinelibrary.wiley.com
DY Cho, JHQ Shen, SM Lemler, TC Skaar, L Li… - Drug metabolism and …, 2016 - Elsevier
… A standard curve constructed using blank human plasma and urine spiked with known amounts of efavirenz, 8-hydroxyefavirenz and the internal standard was linear over the range of 1…
Number of citations: 20 www.sciencedirect.com
C Arend, A Rother, S Stolte, R Dringen - Neurochemical research, 2016 - Springer
Efavirenz is a widely prescribed non-nucleoside reverse transcriptase inhibitor for the treatment of HIV infections. To test for potential long-term consequences of efavirenz on brain cells…
Number of citations: 11 link.springer.com

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